N-(6-aminopyrimidin-4-yl)acetamide

Description

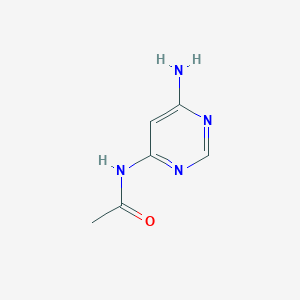

N-(6-Aminopyrimidin-4-yl)acetamide is a pyrimidine derivative characterized by an acetamide group at position 4 and an amino (-NH₂) substituent at position 6 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them pivotal in medicinal chemistry due to their resemblance to nucleic acid bases. The amino and acetamide groups confer unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

N-(6-aminopyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H3,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFKGKBGMJCGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=NC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(6-aminopyrimidin-4-yl)acetamide involves the reaction of pyrimidine-4,6-diamine with acetic anhydride. The reaction is typically carried out in dioxane as a solvent and heated under reflux for 15 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, dissolved in hydrochloric acid, and then neutralized with sodium hydroxide to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N-(6-aminopyrimidin-4-yl)acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that N-(6-aminopyrimidin-4-yl)acetamide may possess antiviral properties. Studies have shown it can inhibit viral replication, suggesting its potential as a therapeutic agent against specific viral infections. The mechanism often involves the inhibition of viral enzymes essential for replication, positioning this compound as a candidate for antiviral drug development.

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to inhibit cancer cell proliferation. It targets specific signaling pathways involved in tumor growth, such as apoptosis and cell cycle regulation. In vitro studies have demonstrated significant inhibition of kinases associated with cancer progression, highlighting its potential as a lead compound for developing kinase inhibitors .

3. Anti-inflammatory Effects

N-(6-aminopyrimidin-4-yl)acetamide also exhibits anti-inflammatory properties. It has been studied for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound's interaction with inflammatory mediators suggests a multifaceted approach to managing inflammation.

The biological activity of N-(6-aminopyrimidin-4-yl)acetamide is primarily attributed to its enzyme inhibition capabilities. It binds to the active sites of various enzymes, modulating biochemical pathways critical for disease processes. The specific targets vary depending on the substituents on the pyrimidine ring and the biological context .

In Vitro and In Vivo Studies

In Vitro Studies

Numerous in vitro studies have validated the effectiveness of N-(6-aminopyrimidin-4-yl)acetamide against various enzyme targets linked to disease mechanisms. For instance, it has shown significant inhibition of kinases involved in cancer cell signaling pathways, indicating its potential as a therapeutic agent in oncology .

In Vivo Efficacy

Animal studies have provided evidence of the compound's bioavailability and efficacy in reducing tumor sizes and improving survival rates in treated models compared to controls. These findings support further exploration of N-(6-aminopyrimidin-4-yl)acetamide in clinical settings .

Industrial Applications

N-(6-aminopyrimidin-4-yl)acetamide serves as an intermediate in the synthesis of pharmaceuticals and new materials. Its unique chemical structure allows it to be used as a building block in the development of more complex compounds with potential therapeutic applications .

Summary Table of Applications

| Application Area | Specific Activities | Mechanism/Target |

|---|---|---|

| Antiviral | Inhibition of viral replication | Viral enzymes |

| Anticancer | Inhibition of cell proliferation | Kinases, apoptosis pathways |

| Anti-inflammatory | Modulation of inflammatory responses | Inflammatory mediators |

| Industrial | Synthesis intermediate | Building block for pharmaceuticals |

Mechanism of Action

The mechanism of action of N-(6-aminopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrimidine-Based Analogues

a) N-(6-Chloro-2-methylpyrimidin-4-yl)acetamide (CAS: 7253-63-6)

- Structure: Chloro and methyl substituents at positions 6 and 2, respectively, replace the amino group in the target compound.

- Properties: Molecular weight: 185.61 g/mol (vs. ~166 g/mol for the amino analogue).

- Synthesis : Likely synthesized via nucleophilic substitution or acetamide coupling, similar to methods for 2-thiopyrimidin-4-one alkylation (e.g., using chloroacetamides) .

b) 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

- Structure : A thioether linkage and keto group differentiate this class.

- Synthesis : Alkylation of thiopyrimidines with chloroacetamides, emphasizing the role of sodium methylate as a base .

- Reactivity: The thio group enhances nucleophilicity, enabling diverse functionalization compared to the amino-acetamide motif .

Heterocyclic Acetamides with Non-Pyrimidine Cores

a) Pyridazin-3(2H)-one Derivatives (e.g., FPR2 Agonists)

- Structure: Pyridazinone core (1,2-diazine) with methoxybenzyl and bromophenyl substituents.

- Bioactivity : Activate formyl peptide receptors (FPR1/FPR2), inducing calcium mobilization in neutrophils.

- Comparison: The pyrimidine ring in N-(6-aminopyrimidin-4-yl)acetamide may offer distinct hydrogen-bonding interactions vs. pyridazinone’s keto group, affecting receptor specificity .

b) Pyrrole Alkaloid Acetamides (e.g., Fusarium incarnatum Derivatives)

Substituted Phenyl Acetamides

a) N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides

- Structure : Trichloroacetamide linked to meta-substituted phenyl rings (e.g., -CH₃, -Cl).

- Crystallography : Electron-withdrawing substituents (e.g., nitro) significantly alter crystal packing and lattice constants. For instance, 3,5-dimethylphenyl derivatives exhibit two molecules per asymmetric unit, suggesting steric-driven polymorphism .

- Comparison : Unlike planar pyrimidines, phenyl rings introduce torsional flexibility, impacting solid-state stability and solubility .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(6-Aminopyrimidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

N-(6-Aminopyrimidin-4-yl)acetamide is characterized by the following structural formula:

This compound contains a pyrimidine ring, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

The biological activity of N-(6-aminopyrimidin-4-yl)acetamide primarily involves its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating their activity. The exact pathways depend on the specific application context.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes related to disease processes. For example, it has been studied for its potential to inhibit certain kinases involved in cancer progression, which can lead to reduced tumor growth.

Biological Activities

The following sections detail the primary biological activities associated with N-(6-aminopyrimidin-4-yl)acetamide:

1. Antimicrobial Activity

N-(6-Aminopyrimidin-4-yl)acetamide has demonstrated antimicrobial properties against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | No activity |

| Pseudomonas aeruginosa | 8 µg/mL |

Studies have shown that while it exhibits moderate activity against gram-positive bacteria, it lacks efficacy against gram-negative strains, indicating a selective mechanism of action .

2. Anticancer Activity

Recent studies have explored the anticancer potential of N-(6-aminopyrimidin-4-yl)acetamide. It has been evaluated in vitro against various cancer cell lines, including melanoma and pancreatic cancer.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 10 | Induction of apoptosis and autophagy |

| Panc-1 (Pancreatic Cancer) | 15 | Cell cycle arrest and apoptosis |

In vivo studies using xenograft models have shown significant tumor growth reduction when treated with this compound .

3. Antiviral Activity

There is emerging evidence that N-(6-aminopyrimidin-4-yl)acetamide may possess antiviral properties. It has been tested against various viral pathogens, showing promising results in inhibiting viral replication.

Case Study 1: Antimicrobial Screening

A study conducted by researchers evaluated the antimicrobial efficacy of N-(6-aminopyrimidin-4-yl)acetamide against a panel of clinically relevant bacteria. The compound exhibited significant inhibition against Staphylococcus aureus but was ineffective against E. coli, suggesting a need for further structural modifications to enhance its spectrum of activity .

Case Study 2: Anticancer Efficacy

In another investigation focusing on cancer treatment, N-(6-aminopyrimidin-4-yl)acetamide was tested on multiple cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial pathways, leading to cell death in resistant cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.